molecular formula C10H12N2O3 B1441976 N-Isonicotinoyl-2-methylalanine CAS No. 1219979-67-5

N-Isonicotinoyl-2-methylalanine

Cat. No. B1441976
CAS RN: 1219979-67-5
M. Wt: 208.21 g/mol
InChI Key: CXHYVCXSBORRGU-UHFFFAOYSA-N
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Description

“N-Isonicotinoyl-2-methylalanine” is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 . It is also known by other names such as “2-(ISONICOTINAMIDO)-2-METHYLPROPANOIC ACID”, “Alanine, 2-methyl-N-(4-pyridinylcarbonyl)-”, and "2-methyl-2-(pyridine-4-carbonylamino)propanoic acid" .


Synthesis Analysis

The synthesis of “this compound” or similar compounds like “N-acryloyl-2-methylalanine” has been described in several studies . For instance, one method involves the reaction of 2-aminoisobutyric acid with NaOH in water, followed by the addition of hydroquinone . Another method involves the reaction of N-acryloyl-2-methylalanine with triethylamine in acetone, followed by the addition of ethyl chloroformate .

Scientific Research Applications

DNA Damage and Repair Mechanisms

Studies have highlighted the role of certain compounds in DNA damage and the body's mechanisms for repairing this damage. For instance, oxidative demethylation by Escherichia coli AlkB directly reverts DNA base damage, indicating a novel pathway for repairing alkylation damage without traditional nuclease, DNA glycosylase, or methyltransferase activity. This enzyme repairs cytotoxic lesions in DNA, which could have implications for understanding how compounds similar to N-Isonicotinoyl-2-methylalanine interact with DNA at a molecular level (Trewick et al., 2002).

Antimicrobial Activity

Research into novel 1,2,3-triazole derivatives, including derivatives of isoniazid, has demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. This suggests potential applications for this compound derivatives in developing new treatments for mycobacterial infections, given the structural similarity and chemical reactivity of these compounds (Boechat et al., 2011).

Radiation Sensitivity and Dosimetry

The response of 2-methylalanine minidosimeters to radiation, used for small radiation field dosimetry, has been explored. This research indicates that compounds like 2-methylalanine, which could be chemically related to this compound, have applications in accurately measuring radiation doses, potentially useful in radiation therapy and research (Chen et al., 2007).

DNA Methylation and Epigenetic Regulation

The identification of N6-methyladenine as another form of DNA modification in mouse embryonic stem cells expands our understanding of epigenetic regulation. Compounds that interact with or influence DNA methylation pathways, possibly including this compound derivatives, could play a role in influencing these epigenetic markers, with broad implications for genetics and cell biology (Wu et al., 2016).

Safety and Hazards

Safety data sheets suggest that in case of a fire involving “N-Isonicotinoyl-2-methylalanine”, firefighters should use dry chemical, carbon dioxide, or alcohol-resistant foam . They should also wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

2-methyl-2-(pyridine-4-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-10(2,9(14)15)12-8(13)7-3-5-11-6-4-7/h3-6H,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHYVCXSBORRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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